Cas no 1807064-98-7 (Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate)

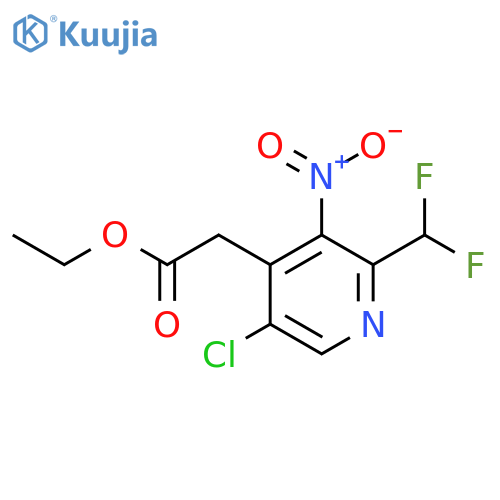

1807064-98-7 structure

商品名:Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate

CAS番号:1807064-98-7

MF:C10H9ClF2N2O4

メガワット:294.639268636703

CID:4871204

Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate

-

- インチ: 1S/C10H9ClF2N2O4/c1-2-19-7(16)3-5-6(11)4-14-8(10(12)13)9(5)15(17)18/h4,10H,2-3H2,1H3

- InChIKey: LVABGQZAKDWUDI-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C(F)F)C(=C1CC(=O)OCC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 340

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2.1

Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029048158-250mg |

Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate |

1807064-98-7 | 97% | 250mg |

$950.40 | 2022-03-31 | |

| Alichem | A029048158-1g |

Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate |

1807064-98-7 | 97% | 1g |

$2,920.40 | 2022-03-31 | |

| Alichem | A029048158-500mg |

Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate |

1807064-98-7 | 97% | 500mg |

$1,695.20 | 2022-03-31 |

Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

1807064-98-7 (Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 157047-98-8(Benzomalvin C)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬